molecular formula C20H34BFO4Si B8197117 (2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane

(2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8197117
M. Wt: 396.4 g/mol
InChI Key: NGBRMEPTBBKNRU-UHFFFAOYSA-N
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Description

(2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core, a substituted phenyl ring (5-ethyl, 2-fluoro), a methoxyethyl linker, and a trimethylsilyl terminal group. This structure combines electronic modulation (via fluorine and ethyl substituents) with steric protection (via the dioxaborolane and trimethylsilyl groups), making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and as a synthetic intermediate in drug discovery .

Properties

IUPAC Name

2-[[5-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BFO4Si/c1-9-15-12-18(24-14-23-10-11-27(6,7)8)17(22)13-16(15)21-25-19(2,3)20(4,5)26-21/h12-13H,9-11,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBRMEPTBBKNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CC)OCOCC[Si](C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BFO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 5-ethyl-2-fluoro-4-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Ether Formation: The boronic ester is then reacted with 2-bromoethanol under basic conditions to form the corresponding ether.

    Silylation: The final step involves the reaction of the ether with trimethylsilyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

The compound’s fluorine and boron atoms make it a candidate for use in medicinal chemistry. Fluorine atoms can enhance the biological activity and metabolic stability of pharmaceutical compounds, while boron-containing compounds are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties allow for the development of materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of (2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and drug delivery systems. The fluorine atom’s strong electronegativity can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues of the Dioxaborolane Core

The dioxaborolane moiety is a common motif in boron-containing compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituents on Phenyl Ring Additional Functional Groups Similarity Score Key Properties/Applications
Target Compound 5-Ethyl, 2-fluoro Trimethylsilyl methoxyethyl - Suzuki coupling, drug intermediates
2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane (1190129-83-9) 2-Fluoro, 4-methoxy None 0.98 Higher polarity, lower lipophilicity
2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-dioxaborolane (CAS N/A) 5-Bromo, 2,3-difluoro, 4-ethoxy None - Electrophilic reactivity, halogenated intermediates
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-dioxaborolane (2121512-82-9) 3-Chloro, 4-methoxy, 5-CF₃ None - Enhanced electrophilicity, agrochemicals
Ethyl 5-(dioxaborolan-2-yl)furan-3-carboxylate (1351353-51-9) Furan ring Ethyl ester - Conjugation-sensitive applications
Key Observations:

Electronic Effects: The target compound's ethyl group provides mild electron-donating effects, while the fluorine atom offers electron-withdrawing character, balancing reactivity for cross-coupling reactions. 2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane (CAS 1190129-83-9) lacks the ethyl group, resulting in higher polarity and reduced solubility in non-polar solvents .

Steric Considerations :

  • The target compound's trimethylsilyl group adds steric bulk, protecting the methoxyethyl linker from nucleophilic attack. This contrasts with simpler analogs like 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-dioxaborolane , which lacks such protection, making it more reactive but less stable .

Functional Group Diversity :

  • Ethyl 5-(dioxaborolan-2-yl)furan-3-carboxylate replaces the phenyl ring with a furan system, altering conjugation pathways and limiting use in aryl-aryl couplings .

Table 2: Reactivity in Cross-Coupling Reactions
Compound Reaction Rate (Relative) Yield (%) Key Byproducts
Target Compound Moderate 75–85 Desilylated intermediates
2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane Fast 90–95 None significant
2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-dioxaborolane Slow 60–70 Debrominated species
  • The target compound exhibits moderate reaction rates due to steric hindrance from the trimethylsilyl group, but its stability ensures consistent yields.
  • 2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane reacts faster in cross-couplings due to lower steric bulk but may require rigorous anhydrous conditions to prevent hydrolysis .
Table 3: Physicochemical Properties
Compound Hydrolytic Stability (pH 7) Solubility in THF
Target Compound High 50 mg/mL
2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane Moderate 80 mg/mL
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-dioxaborolane Low 30 mg/mL
  • The target compound's trimethylsilyl group improves hydrolytic stability compared to analogs with unprotected alkoxy chains .
  • Higher solubility of 2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane in THF correlates with its lower molecular weight and lack of hydrophobic silyl groups .

Biological Activity

The compound (2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane is a complex organosilicon compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that may influence its biological activity:

  • Silane Group : The trimethylsilane component may enhance lipophilicity and cellular uptake.
  • Dioxaborolane Unit : This moiety is known for its role in various chemical reactions and may contribute to the compound's stability and reactivity.
  • Fluorinated Phenyl Ring : The presence of fluorine can affect metabolic stability and interaction with biological targets.

Metabolic Stability

The metabolic stability of a compound is critical for its therapeutic efficacy. The dioxaborolane group is known to enhance metabolic stability due to the resistance of C–F bonds to oxidative metabolism. Studies have shown that compounds with fluorinated substituents exhibit improved half-lives in human liver microsomes (HLM), which is crucial for maintaining effective drug concentrations in vivo.

In Vitro Studies

In vitro studies on related compounds have revealed their ability to overcome P-glycoprotein-mediated drug resistance. For example:

  • Compound 60c demonstrated significant inhibition of proliferation in resistant cancer cell lines.
  • Mechanistic studies confirmed that these compounds could induce apoptosis and halt cell cycle progression.

In Vivo Studies

Animal models have been utilized to assess the efficacy of similar compounds in tumor growth suppression:

  • Xenograft models showed that certain derivatives significantly reduced tumor size with minimal systemic toxicity.
  • Pharmacokinetic evaluations indicated favorable absorption and distribution profiles for these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-((5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)trimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.